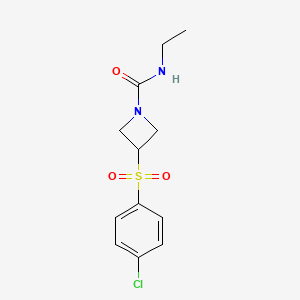

3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

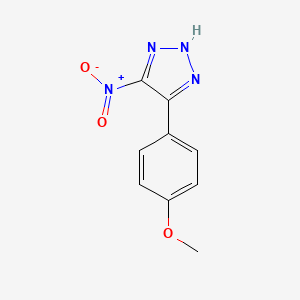

The molecular structure of this compound would be characterized by the presence of the azetidine ring, the sulfonyl group attached to a chlorinated phenyl ring, and the carboxamide group attached to the nitrogen of the azetidine ring. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfonyl and carboxamide groups could potentially undergo various reactions, including substitution, addition, or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxamide groups could impact the compound’s solubility, while the chlorinated phenyl ring could influence its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, particularly thienoquinolines, involves reactions with chlorophenyl derivatives. For example, ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate undergoes hydrolysis, acetylation, and recyclization to produce various heterocyclic structures, indicating the role of chlorophenyl derivatives in complex organic syntheses (Awad, Abdel-rahman, & Bakhite, 1991).

Antimicrobial Compound Development : The design and synthesis of bisimidyl sulfonamido ketone compounds comprising biologically active segments, including sulfonamido groups, highlight the potential for developing antimicrobial agents. This research demonstrates the application of sulfonamide derivatives in creating compounds with high biological activity, indicating their significance in pharmaceutical research (Fadel & Al-Azzawi, 2021).

Polymer Science : Activated monomer polymerization of N-sulfonylazetidine derivatives showcases their application in polymer science. The polymerization of these compounds at room temperature to form polymers with sulfonyl groups incorporated into the polymer backbone demonstrates their utility in designing new polymeric materials with unique properties (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Antiviral Activity : The synthesis of new sulfonamide derivatives with potential antiviral activities, starting from chlorobenzoic acid, highlights the importance of sulfonamide derivatives in medicinal chemistry. The research on these compounds showed specific anti-tobacco mosaic virus activity, suggesting their potential application in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Mecanismo De Acción

Target of Action

The compound “3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide” is a sulfonyl compound. Sulfonyl compounds are known to have a wide range of biological activities . They are associated with antibiotic, antifungal , and potential antiviral activities .

Biochemical Pathways

Sulfonyl compounds can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Generally, the pharmacokinetic properties of a compound depend on its chemical structure, and sulfonyl compounds can have diverse pharmacokinetic properties .

Result of Action

The result of the action of sulfonyl compounds can range from the inhibition of growth to the death of the target organism .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-ethylazetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNUHXKXRNMEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-ethylazetidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(benzylamino)-3-nitrobenzoate](/img/structure/B2573865.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2573866.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573867.png)

![1-[2-(Difluoromethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2573868.png)

![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)

![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B2573879.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)

![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)